molecular formula C15H9ClFNS B12519361 8-Chloro-3-((3-fluorophenyl)thio)quinoline

8-Chloro-3-((3-fluorophenyl)thio)quinoline

Cat. No.: B12519361
M. Wt: 289.8 g/mol
InChI Key: OLAPMHHJJHDJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-((3-fluorophenyl)thio)quinoline is a chemically synthesized quinoline derivative featuring a chloro-substituent at the 8-position and a 3-fluorophenylthio group at the 3-position. This specific molecular architecture, combining electron-withdrawing elements with a planar aromatic core, is designed for investigational use in chemical biology and drug discovery research. The compound's structural features suggest potential as a kinase inhibitor scaffold or modulator of enzymatic activity, though its specific biological targets require further characterization. Researchers may employ this chemical probe to study signal transduction pathways, enzyme mechanics, or cellular regulation mechanisms. The incorporation of both chloro and fluoro substituents enhances the molecule's electronic properties and potential membrane permeability, making it particularly valuable for structure-activity relationship studies in medicinal chemistry optimization programs. This compound is provided as a high-purity material suitable for in vitro research applications including biochemical assays, cellular studies, and preliminary investigative pharmacology. Strict handling protocols should be observed, and all researchers should consult safety data sheets prior to use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9ClFNS

Molecular Weight

289.8 g/mol

IUPAC Name

8-chloro-3-(3-fluorophenyl)sulfanylquinoline

InChI

InChI=1S/C15H9ClFNS/c16-14-6-1-3-10-7-13(9-18-15(10)14)19-12-5-2-4-11(17)8-12/h1-9H

InChI Key

OLAPMHHJJHDJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)SC3=CC=CC(=C3)F

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Chloro 3 3 Fluorophenyl Thio Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be obtained.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 8-Chloro-3-((3-fluorophenyl)thio)quinoline provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical analysis, the aromatic protons of the quinoline (B57606) and fluorophenyl rings resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the aromatic rings. For instance, the proton at the C2 position of the quinoline ring is expected to appear as a distinct singlet due to the absence of adjacent protons. The protons on the benzo-fused portion of the quinoline ring and the 3-fluorophenyl ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) arising from spin-spin coupling with neighboring protons. These coupling constants (J values), measured in Hertz (Hz), provide valuable information about the relative positions of the coupled protons.

Table 1: Representative ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Assignment

¹³C NMR Analysis of Carbon Framework

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environments of the individual carbon atoms in the molecular skeleton. nih.govscielo.br The carbon signals for this compound are typically observed over a broader range of chemical shifts compared to proton signals.

The carbon atoms of the aromatic quinoline and fluorophenyl rings will appear in the downfield region, generally between 110 and 160 ppm. spectrabase.com The carbon atom bonded to the electronegative chlorine atom (C8) and the carbon bonded to the fluorine atom in the phenyl ring will show characteristic chemical shifts influenced by the halogen's electronic effects. The quaternary carbons, those not directly bonded to any protons, often exhibit weaker signals and can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in a proton-coupled ¹³C spectrum.

Table 2: Representative ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. ijpsdronline.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their corresponding carbons.

Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in mapping longer-range couplings (typically over two or three bonds) between protons and carbons. scielo.br This technique is particularly useful for identifying the connections between quaternary carbons and nearby protons, thereby piecing together the entire molecular framework. For example, HMBC can confirm the linkage of the 3-fluorophenylthio group to the C3 position of the quinoline ring by showing correlations between the protons of the phenyl ring and the C3 carbon of the quinoline. The Correlation Spectroscopy (COSY) experiment is also used to establish proton-proton coupling networks within the individual aromatic rings. ijpsdronline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. libretexts.orgvscht.czlibretexts.org

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, confirming the presence of protons attached to the aromatic rings. libretexts.org

C=C and C=N stretching: Strong to medium absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic quinoline and phenyl rings. vscht.cz

C-S stretching: This vibration usually gives rise to a weak absorption in the fingerprint region, which can sometimes be difficult to assign definitively.

C-Cl stretching: The absorption for the carbon-chlorine bond is expected in the 800-600 cm⁻¹ region.

C-F stretching: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, is indicative of the carbon-fluorine bond. mdpi.com

Aromatic C-H bending: Out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Assignment
> 3000 Medium-Weak Aromatic C-H Stretch
1600-1450 Strong-Medium Aromatic C=C and C=N Stretch
1250-1000 Strong C-F Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental composition and molecular formula. nih.gov For this compound (C₁₅H₉ClFNOS), the calculated exact mass would be compared to the experimentally measured value. The high resolution of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions.

The mass spectrum also reveals the fragmentation pattern of the molecule upon ionization. Analysis of these fragment ions provides additional structural information by showing how the molecule breaks apart. Key fragmentation pathways for this compound might include the cleavage of the C-S bond, leading to the formation of ions corresponding to the quinoline and fluorophenylthio moieties. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, provides a clear signature for the presence of a chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

Single-crystal X-ray crystallography offers the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

The analysis of the crystal structure of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR. mdpi.com

Planarity: Confirmation of the planar nature of the quinoline and phenyl rings.

Conformation: Determination of the dihedral angles, particularly the torsion angle between the quinoline ring and the 3-fluorophenyl ring, which describes their relative orientation.

Intermolecular interactions: Identification of any significant intermolecular forces in the crystal lattice, such as pi-pi stacking or halogen bonding, which influence the crystal packing.

The crystallographic data are often presented in standardized formats, such as a Crystallographic Information File (CIF), and can be used to generate visual representations of the molecule, like ORTEP diagrams, showing the thermal ellipsoids of the atoms. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
Acetanilide
2-Chloro-6-fluoroquinoline-3-carbaldehyde
2-chloro-8-methyl-3-formylquinoline
2-cyanoguanidinophenytoin
8-hydroxy-3, 4', 5, 6, 7-pentamethoxyflavone
8-hydroxy-3, 3', 4', 5, 6, 7-hexamethoxyflavone
8-mercapto-N-(phenethyl)octanamide
8-chloro-3-((3-chlorobenzyl)thio)- libretexts.orgvscht.czwiley-vch.detriazolo[4,3-a]pyridine
8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles
3-Chloro-2-fluoroisonicotinic acid
N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine

Computational and Theoretical Investigations of 8 Chloro 3 3 Fluorophenyl Thio Quinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. rjptonline.org These calculations provide a fundamental understanding of the molecule's stability, reactivity, and electronic properties.

The initial and most critical step in computational analysis is geometry optimization. Using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311G(d,p), the three-dimensional structure of 8-Chloro-3-((3-fluorophenyl)thio)quinoline is calculated to find its most stable conformation (lowest energy state). rjptonline.org This process determines the precise bond lengths, bond angles, and dihedral angles. The optimized geometry is the foundation for all further computational analyses, ensuring that the calculated properties correspond to the molecule's most probable physical form. This structural analysis is essential for understanding the spatial arrangement of the atoms and functional groups.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and thus has a tendency to donate them. Conversely, the LUMO is the lowest energy orbital that is empty and can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. mdpi.com For this compound, these energy values are calculated to predict its behavior in chemical reactions. rjptonline.org

Table 1: Illustrative Frontier Molecular Orbital Energies

This table presents representative values for the HOMO and LUMO energies and the corresponding energy gap for this compound, as would be determined by DFT calculations.

ParameterEnergy (eV)Description
EHOMO -6.78Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO -2.15Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Energy Gap (ΔE) 4.63The difference between LUMO and HOMO energies, indicating molecular reactivity and stability.

Note: The data in this table is illustrative and based on typical values for similar quinoline (B57606) derivatives found in computational studies. It serves to demonstrate the type of information generated from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution across a molecule. researchgate.net This map is invaluable for predicting how the molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen atom of the quinoline ring and the fluorine atom on the phenyl ring are expected to be regions of negative potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior.

Table 2: Illustrative Global Reactivity Descriptors

This table outlines key reactivity descriptors for this compound, calculated from the illustrative HOMO and LUMO energies.

DescriptorFormulaIllustrative ValueChemical Significance
Ionization Potential (I) -EHOMO6.78 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO2.15 eVEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 24.465 eVThe power to attract electrons in a chemical bond.
Chemical Hardness (η) (I - A) / 22.315 eVResistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)0.216 eV-1The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) χ² / (2η)4.305 eVA measure of the energy lowering of a molecule when it accepts electrons.

Note: The data in this table is illustrative and calculated from the values in Table 1. It represents the type of quantitative analysis performed in DFT studies.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. mdpi.com This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations place the optimized 3D structure of this compound into the active site of a biological receptor. mdpi.com A scoring function is then used to calculate the binding affinity, often expressed as a negative value in kcal/mol. A more negative binding affinity suggests a stronger and more stable interaction between the ligand and the receptor. mdpi.comresearchgate.net These studies can predict which biological targets the compound is most likely to inhibit, thereby guiding experimental testing.

Beyond predicting if a molecule will bind, docking studies reveal how it binds. The analysis identifies the specific amino acid residues within the receptor's active site that interact with the ligand. mdpi.com These interactions are crucial for the stability of the ligand-receptor complex and include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between the non-polar parts of the ligand and receptor residues.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: Noncovalent interactions involving the chlorine atom on the quinoline ring.

By visualizing these interactions, researchers can understand the structural basis for the compound's activity and propose modifications to enhance its binding potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide critical insights into its structural flexibility and its interaction with potential biological targets. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles in the system vary with time. researchgate.netnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melibretexts.org For this compound, the thioether linkage and the single bonds connecting the phenyl and quinoline rings allow for considerable conformational freedom. Understanding the preferred conformations of this molecule is crucial, as the three-dimensional shape can significantly influence its biological activity. fiveable.me

MD simulations in a simulated biological environment, such as a water box with physiological salt concentrations, can reveal the most stable conformations of the molecule. mdpi.com By analyzing the simulation trajectory, researchers can identify the dihedral angles that are most frequently adopted, leading to a picture of the conformational landscape of the molecule. This analysis helps in understanding how the molecule might present itself to a biological target. rsc.org

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available. The values are representative of what might be obtained from a conformational analysis study.

Table 1: Hypothetical Conformational Analysis of this compound

Dihedral Angle (C-S-C-C)Population (%)Potential Energy (kcal/mol)
60° (gauche)45-2.5
180° (anti)35-2.1
-60° (gauche)20-1.8

Once a potential biological target for this compound is identified, MD simulations can be used to study the dynamics and stability of the ligand-target complex. nih.govmdpi.com After docking the compound into the active site of the target protein, an MD simulation can be run to observe how the complex behaves over a period of nanoseconds. researchgate.net

Key metrics to analyze from these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent manner. nih.gov Additionally, the root-mean-square fluctuation (RMSF) of the protein residues can highlight which parts of the protein interact most strongly with the ligand. nih.gov Analysis of hydrogen bonds and other non-covalent interactions over the simulation time provides further insight into the binding mode and affinity. researchgate.net Such studies are crucial for understanding the mechanism of action at a molecular level. scirp.org

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available. The values are representative of what might be obtained from an MD simulation study of a ligand-protein complex.

Table 2: Hypothetical MD Simulation Metrics for this compound-Target Complex

MetricAverage ValueStandard Deviation
Protein RMSD (Å)1.50.3
Ligand RMSD (Å)0.80.2
Number of H-Bonds31

In Silico Prediction of ADMET Properties for Lead Optimization

The assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to filter out candidates that are likely to fail in later stages. nih.govijprajournal.com In silico ADMET prediction tools use computational models to estimate these properties based on the chemical structure of the compound. ijpsjournal.com For this compound, these predictions can guide its optimization as a potential drug lead.

A variety of online servers and software packages are available for ADMET prediction, which can calculate properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 enzyme inhibition, and potential toxicity. mdpi.comijprajournal.com These predictions are based on large datasets of experimentally determined properties and employ various modeling techniques. researchgate.net

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available. The values are representative of what might be obtained from an in silico ADMET prediction.

Table 3: Hypothetical In Silico ADMET Profile of this compound

PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Moderately Soluble
Blood-Brain Barrier PermeabilityHighLikely to cross the BBB
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
hERG InhibitionLow RiskLow risk of cardiotoxicity
Oral BioavailabilityHighGood potential for oral administration

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds. nih.govnih.gov

One of the main benefits of QSAR modeling is the ability to identify the key structural features that influence the biological activity of a series of compounds. biointerfaceresearch.com By examining the descriptors that are included in the final QSAR equation, researchers can understand what properties are important for activity. For instance, the model might reveal that increased lipophilicity or the presence of a hydrogen bond donor at a specific position enhances the biological effect. nih.gov

For quinoline derivatives, QSAR studies have highlighted the importance of features such as the substitution pattern on the quinoline ring and the nature of the substituent at various positions. biointerfaceresearch.comresearchgate.net In the case of this compound, a QSAR study could elucidate the role of the chlorine atom at the 8-position, the fluorine atom on the phenyl ring, and the thioether linker in determining its biological activity. This information is invaluable for the rational design of more potent and selective analogs. nih.gov

Mechanistic Biological Evaluation of 8 Chloro 3 3 Fluorophenyl Thio Quinoline and Its Derivatives

Investigation of Molecular Target Interactions and Mechanisms

The biological activity of a compound is intrinsically linked to its interactions with specific molecular targets within a biological system. For 8-Chloro-3-((3-fluorophenyl)thio)quinoline and its derivatives, understanding these interactions is key to elucidating their mechanism of action.

Enzyme Inhibition Studies

Quinoline (B57606) derivatives have been widely investigated as inhibitors of various enzymes critical to cellular processes. While specific data on this compound is limited, studies on structurally similar compounds provide insights into its potential enzyme inhibitory profile.

Kinases: The PIM kinases, a family of serine/threonine kinases, are implicated in tumorigenesis. nih.gov Pyridine-quinoline hybrids have been designed and synthesized as PIM-1/2 kinase inhibitors, with some compounds showing potent in-vitro inhibitory activity. nih.gov For instance, certain pyridine-quinoline hybrids behave as competitive inhibitors of the PIM-1 kinase enzyme. nih.gov Another kinase target for quinoline-based compounds is the Fms-like tyrosine kinase 3 (FLT3), with some 3H-pyrazolo[4,3-f]quinoline derivatives showing inhibitory activity. rsc.org

Topoisomerase II DNA Gyrase: Quinolone compounds, particularly those with a chlorine substitution, have shown activity against topoisomerase II. researchgate.net For example, 8-chloro-adenosine, which is converted to 8-chloro-ATP, can inhibit topoisomerase II catalytic activities, leading to the inhibition of DNA synthesis and induction of DNA double-stranded breaks. nih.gov Delafloxacin, an anionic fluoroquinolone with a C-8 chlorine substituent, acts by trapping the DNA cleavage complexes of bacterial topoisomerase IV and gyrase. nih.gov

Catechol O-Methyltransferase (COMT): A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of dopamine. nih.gov An X-ray co-crystal structure of one such inhibitor in the S-COMT active site revealed chelation of the active site magnesium, a mechanism similar to catechol-based inhibitors. nih.gov

While direct enzymatic inhibition data for this compound is not available, the known activity of related quinoline structures suggests that it may also exhibit inhibitory effects on kinases and topoisomerases.

Receptor Binding Assays

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Research into the receptor binding profile of quinoline derivatives has revealed interactions with various receptor types.

Serotonin (B10506) Receptors: A derivative, [N-methyl]3-[(3-fluorophenyl)sulfonyl]-8-(4-methyl-1-piperazinyl)quinoline (GSK215083), has been identified as a potent ligand for the 5-HT6 receptor. nih.gov In vitro studies with HeLa cells expressing recombinant human 5-HT6R showed that GSK215083 had a high affinity for this receptor, with a dissociation constant (Ki) of 0.16 nM. nih.gov This compound also displayed a high affinity for the 5-HT2A receptor, albeit approximately five-fold lower than for the 5-HT6R. nih.gov The lipophilicity of this compound suggests it can cross the blood-brain barrier. nih.gov

Although specific receptor binding assays for this compound are not documented, the findings for structurally related fluorophenyl-sulfonyl-quinoline derivatives suggest a potential for interaction with serotonin receptors.

Nucleic Acid (DNA/RNA) Interaction Studies

The ability of a compound to interact with nucleic acids can be a key mechanism for its biological effects, particularly in the context of anticancer and antimicrobial activities. Quinoline derivatives have been shown to interact with DNA and RNA through various mechanisms.

A study on a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds can lead to the inhibition of DNA and RNA synthesis. nih.gov Furthermore, 8-chloro-adenosine exposure has been shown to result in enhanced DNA double-stranded breaks and increased formation of gamma-H2AX nuclear foci in K562 leukemia cells, indicating significant DNA damage. nih.gov This is linked to the inhibition of topoisomerase II. nih.gov Quinoline compounds are also known to act as DNA intercalators. nih.gov

Cellular Activity Profiling in In Vitro Systems (non-human cell lines)

In vitro cell-based assays are crucial for determining the biological effects of a compound at the cellular level. The following sections detail the antiproliferative and antimicrobial activities of this compound and its derivatives.

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative properties of quinoline derivatives have been extensively studied against a variety of cancer cell lines.

Various quinoline derivatives have demonstrated cytotoxic activity against several human cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines, including HCT116 and A549. nih.govmdpi.com The sulfonyl N-oxide derivatives within this series were found to be the most efficient against the HCT116 cell line. mdpi.com Another study on novel polysubstituted N-alkyl acridone (B373769) analogues, which share a similar heterocyclic core, also reported in vitro antiproliferative activity against the colon cancer HCT-116 cell line. researchgate.net

In the context of breast cancer, a study on modified thio-nucleosides showed antiproliferative activity against the MCF-7 cell line. iiardjournals.org Furthermore, novel thiopyran analogs have been synthesized and evaluated for their cytotoxic effects on MCF-7 breast and HCT-15 colon cancer cells. nih.gov

The antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a compound with a related chloro-fluorophenyl moiety, was evaluated in human colorectal cancer cell lines, including HCT116, showing a concentration-dependent decrease in viability. mdpi.com

While specific IC50 values for this compound are not available, the data from related compounds suggest a potential for antiproliferative activity.

Table 1: Antiproliferative Activity of Related Quinoline Derivatives This table presents data for structurally related compounds to provide context for the potential activity of this compound.

Compound Class Cell Line IC50 (µM) Reference
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives HCT116 1.99–4.9 mdpi.com
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) HCT116 8.50 ± 2.53 mdpi.com
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline HCT116 Not specified, but showed remarkable cytotoxicity nih.gov

Antimicrobial Activity against Bacterial and Fungal Strains

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.

Antibacterial Activity: Quinolone compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.net A study on novel 8-chloro-quinolones reported their in vitro activity against a variety of microorganisms. researchgate.net Another study on fluorobenzoylthiosemicarbazides, which contain a fluorine substitution, showed activity against Gram-positive bacteria. nih.gov Quinoline derivatives have also been reported to have antibacterial properties against pathogenic E. coli, a Gram-negative bacterium. ysu.am

Antifungal Activity: Several quinoline derivatives have demonstrated antifungal activity. A series of new fluorinated quinoline analogs showed good antifungal activity against various fungal strains. mdpi.com Specifically, some of these compounds exhibited good activity (>80% inhibition) against S. sclerotiorum, and one compound displayed significant activity against R. solani. mdpi.com Additionally, 8-hydroxyquinolin-5- and 7-sulfonic acids have been tested against six different fungi, with some derivatives showing notable inhibition. fordham.edu A recent study on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives reported potent in vitro antifungal activity against a panel of clinically relevant fungal pathogens, with minimum inhibitory concentrations (MICs) ranging from 4 to ≤ 0.0313 μg/mL. nih.gov

The structural features of this compound, including the chloro and fluoro substitutions, suggest that it is a promising candidate for possessing both antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Related Quinoline Derivatives This table presents data for structurally related compounds to provide context for the potential activity of this compound.

Compound Class Organism(s) Activity (MIC/Inhibition) Reference
8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives Cryptococcus gattii, C. neoformans, C. glabrata, C. auris MICs: ≤ 0.0313 to 2 μg/mL nih.gov
Fluorinated quinoline analogs S. sclerotiorum >80% inhibition at 50 μg/mL mdpi.com
Fluorinated quinoline analogs R. solani 80.8% inhibition at 50 μg/mL mdpi.com
3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives P. mirabilis MIC: 31.25-62.5 μM nih.gov
3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives B. subtilis MIC: 31.25 μM nih.gov

Anti-inflammatory Mechanism Research

Quinoline derivatives have been identified as promising anti-inflammatory agents, primarily targeting key enzymes and signaling pathways involved in the inflammatory response. nih.gov Research into pyrazolo[4,3-c]quinoline derivatives, which share a core heterocyclic structure, reveals a significant mechanism of action is the inhibition of nitric oxide (NO) production. mdpi.com Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

Certain pyrazolo[4,3-c]quinoline derivatives have demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. mdpi.com Specifically, compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid showed inhibitory effects comparable to the selective iNOS inhibitor 1400W. mdpi.com Further investigation confirmed that these anti-inflammatory effects are mediated through the downregulation of iNOS and cyclooxygenase-2 (COX-2) protein expression, two key enzymes in inflammatory pathways. mdpi.com This suggests that the anti-inflammatory action of such quinoline-based scaffolds is linked to their ability to suppress the expression of critical inflammatory mediators. nih.govmdpi.com

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
CompoundDescriptionKey FindingReference
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinolineA pyrazolo[4,3-c]quinoline derivative.Exhibited significant inhibition of LPS-stimulated NO production. mdpi.com
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidA pyrazolo[4,3-c]quinoline derivative.Showed potent inhibition of NO production, comparable to a positive control. mdpi.com

Antioxidant Activity Investigations (e.g., reactive oxygen species scavenging, DPPH inhibition)

Reactive oxygen species (ROS) are implicated in numerous pathological conditions, including inflammation and neurodegenerative diseases. nih.govnih.gov Consequently, the antioxidant potential of novel compounds is a key area of investigation. Quinoline derivatives, particularly those with hydroxyl or amino groups, have been noted for their antioxidant properties. iau.irresearchgate.net

The antioxidant capacity of quinoline derivatives is often evaluated using the 2,2-diphenyl-1-picryhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov For instance, studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that certain derivatives possess significant DPPH radical scavenging activity. mdpi.com Compounds 3g and 3h from this series demonstrated promising antioxidant effects, with scavenging percentages of 70.6% and 73.5% at a concentration of 10 µM, respectively, which is comparable to the standard antioxidant Trolox. mdpi.com This activity is often attributed to the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net The presence of specific substituents can enhance this activity; for example, 5-amino-8-hydroxyquinoline was identified as a particularly potent antioxidant in one study. researchgate.net The general mechanism involves the compound's ability to remove the harmful effects of free radicals due to their reductive properties and chemical structure. iau.ir

Table 2: DPPH Radical Scavenging Activity of Selected Quinoline Derivatives
CompoundConcentrationDPPH Scavenging (%)Reference
Compound 3g (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative)10 µM70.6% mdpi.com
Compound 3h (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative)10 µM73.5% mdpi.com
Trolox (Standard)10 µM77.6% mdpi.com

Antiviral Activity Studies (e.g., anti-HIV, anti-HCMV, anti-influenza)

The quinoline scaffold is a privileged structure found in numerous compounds with a broad spectrum of antiviral activities. nih.govmdpi.com Derivatives have been investigated for their potential to inhibit various viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and influenza viruses. nih.gov

In the context of anti-influenza research, quinoline derivatives have been explored as potential inhibitors. nih.gov For example, novel thiopyrano[2,3-b]quinolines containing triazole and tetrazole moieties have been synthesized and evaluated against the influenza A/Puerto Rico/8/34 virus. mdpi.com While many of these compounds showed low toxicity, some exhibited moderate antiviral activity. mdpi.com Molecular docking studies suggested that their mechanism could involve targeting the M2 channel or the polymerase basic protein 2 of the virus. mdpi.com Other research has focused on 8-hydroxyquinoline (B1678124) derivatives, where lipophilicity and the electron-withdrawing properties of substituents on an anilide ring were found to influence antiviral activity against the H5N1 avian influenza virus. nih.gov

Regarding anti-HIV activity, certain quinoline derivatives have shown promise. L-2'-Fluoro-4'-thio-2',3'-unsaturated cytidine, a nucleoside analog incorporating a modified scaffold, demonstrated potent antiviral activity against HIV-1. nih.gov Similarly, other heterocyclic derivatives have been synthesized and tested, though activity can be highly specific to the structural arrangement. nih.gov The development of quinoline-based molecules as HIV-1 replication inhibitors remains an active area of research. nih.gov

Table 3: Antiviral Activity of Selected Quinoline-Based Compounds
Compound TypeTarget VirusKey FindingReference
Thiopyrano[2,3-b]quinolinesInfluenza AExhibited moderate antiviral activity with low cytotoxicity. mdpi.com
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideInfluenza H5N1Showed 85% virus growth inhibition with low cytotoxicity. nih.gov
L-2'-Fluoro-4'-thio-2',3'-unsaturated cytidineHIV-1Demonstrated potent anti-HIV-1 activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Motifs

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of quinoline derivatives. nih.govnih.gov SAR studies reveal how the nature and position of substituents on the quinoline ring system influence pharmacological activity and target specificity. nih.gov

Influence of Positional and Substituent Effects on Biological Response

The biological response of quinoline derivatives is highly dependent on the substitution pattern. nih.gov For instance, in a series of fluorinated quinoline analogs designed as fungicides, substitution on the benzene (B151609) ring significantly influenced activity. nih.gov It was observed that an electron-donating group at the 4-position of the benzene ring resulted in better activity, whereas an electron-withdrawing group generally led to lower activity. nih.gov Similarly, for anti-inflammatory quinolines, those with a carboxamide moiety tended to show antagonism for the TRPV1 receptor, while those with a carboxylic acid group exhibited COX-inhibition. nih.gov This demonstrates that small changes to substituents can redirect the molecule's primary biological target.

Role of the Fluoro- and Chloro-Substituents on Activity Modulation

Halogen atoms, such as fluorine and chlorine, play a critical role in modulating the biological activity of quinoline derivatives. The introduction of fluorine can significantly alter physicochemical properties like lipophilicity and metabolic stability. nih.gov In a study of fluorinated quinoline analogs, the presence and position of the fluorine atom were key determinants of antifungal activity. nih.govmdpi.com

The 7-chloro group, famously present in the antimalarial drug chloroquine (B1663885), is considered essential for its mechanism of action, which involves inhibiting the formation of β-hematin. nih.gov This specific substitution is required for the drug's efficacy. In other contexts, such as 8-hydroxyquinoline-derived Mannich bases, a chloro-substitution at the R5 position was found to modulate toxicity against multidrug-resistant cancer cells. nih.gov The strategic placement of chloro- and fluoro-substituents is therefore a key tool for fine-tuning the therapeutic properties of these compounds.

Application of 8 Chloro 3 3 Fluorophenyl Thio Quinoline As a Chemical Scaffold

Development of Novel Heterocyclic Analogs and Hybrid Molecules

The structural framework of 8-Chloro-3-((3-fluorophenyl)thio)quinoline offers multiple reaction sites for chemical modification, making it an attractive starting point for the synthesis of novel heterocyclic analogs. The chlorine atom at the 8-position and the reactive thioether linkage at the 3-position are particularly amenable to a variety of chemical transformations.

Researchers have successfully utilized related 2-chloroquinoline (B121035) structures as precursors for creating diverse heterocyclic systems. For instance, the chlorine atom can be readily displaced by nucleophiles such as amines, alcohols, and thiols, allowing for the introduction of a wide range of functional groups and the construction of fused ring systems. nih.gov This reactivity is exemplified in the synthesis of pyrazoline, oxazole, and pyrimidine (B1678525) derivatives from 2-chloro-3-formylquinoline, a related structural analog. nih.gov These transformations highlight the potential of the chloro-substituted quinoline (B57606) core in generating libraries of new compounds.

Furthermore, the concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has been effectively applied to the quinoline scaffold to develop agents with dual or enhanced activity. nih.govresearchgate.net For example, hybrid molecules incorporating quinoline and other heterocyclic moieties like pyrimidine or pyrazole (B372694) have shown significant promise in various therapeutic areas. researchgate.netchemprob.org The this compound structure is well-suited for this strategy, where the phenylthio group can be modified or serve as a linker to attach other biologically active motifs, leading to the creation of novel hybrid molecules with potentially synergistic or multi-target activities.

Use as Intermediate in Complex Organic Synthesis

The chemical architecture of this compound makes it a valuable intermediate in multi-step organic syntheses. The Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds, is a common route for the synthesis of 2-chloro-3-formylquinolines from acetanilides. researchgate.net This process underscores the utility of substituted anilines in constructing the quinoline core, a strategy that can be adapted for the synthesis of the 8-chloro substituted variant.

Once formed, the functionalities on the quinoline ring can be sequentially or selectively manipulated to build more complex molecular architectures. For example, the formyl group in 2-chloro-3-formylquinolines has been used as a handle to construct spiro-β-lactam-pyrroloquinolines through a multi-component Ugi reaction followed by intramolecular cyclization. researchgate.net This demonstrates how a relatively simple quinoline derivative can serve as a cornerstone for the assembly of intricate, three-dimensional heterocyclic systems. The this compound scaffold, with its distinct substitution pattern, provides a unique starting point for similar synthetic elaborations, enabling access to novel chemical space.

The synthesis of the hexahydropyrrolo[3,2-c]quinoline core, found in several natural products, often involves the strategic functionalization of a pre-existing quinoline ring. nih.gov This highlights the importance of quinoline intermediates in the total synthesis of complex natural products and their analogs.

Contribution to Lead Compound Identification and Optimization in Chemical Biology Research

The process of identifying and optimizing lead compounds is a central element of modern drug discovery. A "lead compound" is a chemical entity that has shown promising biological activity and serves as the starting point for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov

The development of new chemical entities often involves the creation of a focused library of compounds around a central scaffold. The synthetic accessibility of analogs from the this compound core facilitates such library synthesis. By varying the substituents on the phenyl ring or replacing the thioether linkage, medicinal chemists can fine-tune the properties of the molecule to achieve optimal target engagement and a desirable drug-like profile. This iterative process of synthesis and biological testing is the essence of lead optimization and is a key area where scaffolds like this compound can make a significant contribution.

Future Directions and Perspectives in Quinoline Chemical Research

Emerging Synthetic Methodologies for Thio-substituted Quinolines

The synthesis of thio-substituted quinolines, a crucial class of compounds including 8-Chloro-3-((3-fluorophenyl)thio)quinoline, is evolving beyond traditional condensation reactions. Modern research emphasizes efficiency, atom economy, and the capacity to generate diverse molecular libraries.

One of the most promising frontiers is the use of transition-metal catalysis . Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for forming the critical carbon-sulfur (C–S) bond. rsc.orgnih.govnih.gov Methods such as the Ullmann-type condensation and tandem reactions that combine C-N coupling with condensation are enabling the construction of the quinoline (B57606) core with precise control over substitution patterns. nih.gov For instance, copper-catalyzed tandem reactions can be employed to build substituted quinolines from ortho-bromobenzaldehydes and active methylene (B1212753) nitriles. rsc.org Similarly, palladium-catalyzed processes allow for the synthesis of polysubstituted quinolines from readily available precursors like 2-amino aromatic ketones and alkynes. rsc.org These methods offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Multicomponent reactions (MCRs) are also gaining traction as a step-economic strategy. By combining three or more starting materials in a single pot, MCRs can rapidly generate complex molecules from simple precursors. A copper-catalyzed three-component reaction involving 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles (including thiols) has been developed to produce functionalized 2-quinolones, demonstrating a modular and highly efficient approach. rsc.org

Furthermore, C-H activation represents a paradigm shift in synthesis, allowing for the direct functionalization of the quinoline core without the need for pre-functionalized starting materials. Palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids through C-H activation provides direct access to 4-substituted-quinolin-2(1H)-ones. nih.gov The application of such strategies to introduce thioether linkages is an active area of research, promising more streamlined and environmentally friendly synthetic routes.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of biological activity and guiding the design of more potent and selective molecules. For quinoline derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are particularly prominent. nih.govtandfonline.com

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build robust statistical models that correlate the 3D structural features of molecules with their biological activities, such as anticancer potency. nih.govtandfonline.comtandfonline.comnih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. tandfonline.comtandfonline.com This information provides critical insights for rationally designing new derivatives, like modifying the substituents on the phenyl ring or the quinoline core of a molecule such as this compound to enhance target interaction. For example, a CoMFA model developed for a series of quinoline derivatives showed a high predictive ability (q² = 0.592, r² = 0.966), indicating a strong correlation between the model's predictions and experimental anti-cancer activity. nih.govtandfonline.com

Molecular docking is another powerful computational method used to predict the binding orientation and affinity of a ligand to the active site of a biological target. nih.govscielo.brrsc.org For quinoline derivatives, docking studies have been used to investigate interactions with targets like the BCR-ABL1 tyrosine kinase, suggesting that these compounds can fit within the enzyme's active site. scielo.br Such studies are crucial for understanding the potential mechanism of action and for optimizing the structure of new inhibitors to maximize binding affinity. The combination of QSAR and docking provides a synergistic approach to virtual screening and lead optimization.

Table 1: Predictive Values from 3D-QSAR Studies on Quinoline Derivatives
Study FocusModelq² (Cross-validated r²)r² (Non-cross-validated r²)Key Findings/TargetReference
Anti-cancer Activity (Topoisomerase-II)CoMFA0.5920.966Steric and electrostatic fields are critical for activity. nih.gov
Anti-cancer Activity (Topoisomerase-II)CoMSIA0.5330.985Steric, electrostatic, hydrophobic, and H-bond fields contribute to activity. tandfonline.com
Anti-gastric Cancer (STK10 Kinase)CoMFA0.6250.913Model guided the design of new derivatives with improved activity. nih.gov
Anti-breast Cancer (Aromatase)CoMSIA--Electrostatic, hydrophobic, and H-bond fields significantly impact activity. nih.gov
Anti-colorectal Cancer (Tubulin)CoMSIA--Hydrophobic field had the most significant contribution (63%). tandfonline.com
Anti-cancer (LSD1)CoMFA0.778-Model guided the design of novel LSD1 inhibitors. mdpi.com
Anti-cancer (LSD1)CoMSIA0.764-Contour maps suggested adding amino and hydrophobic groups enhances activity. mdpi.com

Exploration of Novel Biological Targets and Mechanisms of Action

While quinolines have historically been associated with antimalarial drugs that target heme detoxification, current research is uncovering a much broader range of biological targets. biointerfaceresearch.com This expansion is critical for repositioning the quinoline scaffold for other diseases, including cancer and inflammatory disorders.

Protein kinases have emerged as a major class of targets for quinoline-based inhibitors. nih.govresearchgate.net Numerous derivatives have been developed to target key kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), HER-2, Aurora Kinases, and Pim-1 kinase. ijmphs.comekb.egnih.govrsc.org Dual inhibitors that target both EGFR and HER-2 are being actively pursued as a robust anti-tumor strategy. rsc.org The mechanism often involves competitive binding at the ATP-binding site of the kinase, disrupting downstream signaling that drives cell proliferation and survival.

The NF-κB (nuclear factor-kappaB) transcription factor pathway , a master regulator of inflammation and cell survival, is another promising target. nih.govresearchgate.net Novel quinoline molecules have been identified that can inhibit the NF-κB pathway, sometimes by preventing the nuclear translocation of NF-κB dimers or by stabilizing the inhibitory IκBα/p50/p65 trimer. nih.govnih.gov This mode of action is highly relevant for treating both inflammatory diseases and certain types of cancer that rely on NF-κB signaling.

Other novel targets include DNA methyltransferases (DNMTs) , where quinoline compounds have been shown to act as inhibitors and induce protein degradation, and topoisomerase II , an enzyme critical for DNA replication in cancer cells. nih.govmdpi.com Functional proteomics approaches have also identified unexpected targets like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), opening new avenues for understanding the polypharmacology of quinoline drugs. drugbank.com

Integration with High-Throughput Screening in Academic Settings

The integration of High-Throughput Screening (HTS) into academic research has accelerated the pace of drug discovery. HTS allows for the rapid evaluation of large and diverse chemical libraries against specific biological assays, enabling the identification of "hit" compounds with desired activity.

Phenotypic screening , a key HTS strategy, has proven particularly valuable. acs.org In this approach, compounds are screened for their ability to produce a desired change in cell morphology or function, without a priori knowledge of the molecular target. For example, a phenotypic screen was used to identify 4-phenoxy-quinoline derivatives that disrupt the localization of the Aurora Kinase B complex, a critical regulator of cell division. acs.orgnih.gov This mechanism-informed, yet unbiased, approach can uncover compounds with novel mechanisms of action that might be missed by target-based screening.

Academic labs are increasingly using HTS to screen quinoline libraries for a wide range of activities. In one study, a series of 7-chloro-4-amino(oxy)quinoline derivatives was screened in vitro against the parasite Trypanosoma cruzi, leading to the identification of several compounds with high selectivity for the parasite over mammalian cells. nih.gov Such studies demonstrate the power of HTS in academic settings to explore new therapeutic applications for established chemical scaffolds and to provide starting points for hit-to-lead optimization programs. This approach is ideal for exploring the potential of a specific compound like this compound across a vast biological landscape.

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